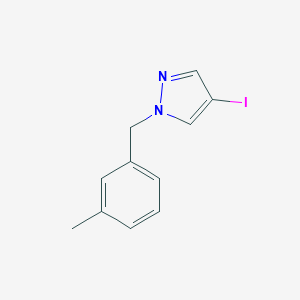

4-iodo-1-(3-methylbenzyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-[(3-methylphenyl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2/c1-9-3-2-4-10(5-9)7-14-8-11(12)6-13-14/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTRREVAVZZXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 1 3 Methylbenzyl 1h Pyrazole

General Strategies for Pyrazole (B372694) Core Construction

The formation of the pyrazole ring is a fundamental step in the synthesis of the target molecule. Several classical and modern synthetic strategies can be employed for this purpose.

A widely used and classical method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. This approach, often referred to as the Knorr pyrazole synthesis, is a straightforward and efficient way to construct the pyrazole ring. The reaction involves the condensation of a bidentate nucleophile, hydrazine, with a 1,3-dielectrophilic species.

The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine. For instance, the reaction of a substituted hydrazine with a β-diketone can lead to the formation of two regioisomeric pyrazoles. However, reaction conditions can be optimized to favor the formation of a specific regioisomer.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 1,3-Diketone | Hydrazine derivative | Acid or base catalysis | Substituted pyrazole | |

| α,β-Unsaturated ketone | Hydrazine derivative | Oxidation of intermediate pyrazoline | Substituted pyrazole |

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. Several MCRs have been developed for the synthesis of pyrazoles in a one-pot fashion.

These reactions often involve the in-situ generation of key intermediates, such as 1,3-dicarbonyl compounds, which then undergo cyclocondensation with a hydrazine. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. Another approach involves the reaction of enaminones, an aldehyde, and hydrazine hydrochloride in the presence of a catalyst. The versatility of MCRs allows for the incorporation of various functional groups into the pyrazole ring, making it a highly adaptable strategy for the synthesis of complex pyrazole derivatives.

| Components | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, β-ketoester, Hydrazine | Yb(PFO)3 | Persubstituted pyrazoles | |

| Enaminone, Aldehyde, Hydrazine-HCl | Ammonium (B1175870) acetate in water | 1-H-pyrazoles | |

| Malononitrile, Aldehyde, Hydrazine | Brønsted base (hydrazine) | 5-Aminopyrazoles |

Regioselective Iodination at the Pyrazole C4 Position

The introduction of an iodine atom specifically at the C4 position of the pyrazole ring is a crucial step. This is typically achieved through electrophilic halogenation, where the regioselectivity is influenced by the electronic properties of the pyrazole ring and the choice of iodinating agent and reaction conditions.

Direct iodination of the pyrazole ring at the C4 position can be achieved using various iodinating agents. A notable method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as ceric ammonium nitrate (B79036) (CAN). This method has been shown to be highly regioselective for the C4 position of 1-aryl-3-CF₃-1H-pyrazoles. The reaction proceeds under relatively mild conditions and provides good yields of the 4-iodopyrazole (B32481) derivatives.

Other direct iodination methods include the use of iodine in combination with reagents like potassium iodide (KI) and sodium acetate in water, or with hydrogen peroxide. These methods offer environmentally benign alternatives for the synthesis of 4-iodopyrazoles. The choice of the specific protocol often depends on the substituents present on the pyrazole ring.

| Pyrazole Substrate | Iodinating System | Outcome | Reference |

| 1-Aryl-3-CF₃-1H-pyrazoles | I₂ / CAN | Highly regioselective C4-iodination | |

| Pyrazole | I₂ / H₂O₂ / K₂CO₃ | 4-Iodopyrazole | |

| 1-Aryl-1H-pyrazoles | KIO₃ / (PhSe)₂ | C4-iodination |

An alternative strategy for the synthesis of 4-iodopyrazoles involves the iodination of a dihydropyrazole intermediate. This approach can offer a selective route to the desired product. For instance, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles can undergo a dehydration and iodination sequence in the presence of iodine monochloride (ICl) and a base like lithium carbonate (Li₂CO₃) at room temperature. This methodology provides a selective pathway to 1-acyl-4-iodo-1H-pyrazoles under mild conditions.

Introduction of the 3-Methylbenzyl Moiety at Pyrazole N1

The final step in the synthesis of 4-iodo-1-(3-methylbenzyl)-1H-pyrazole is the introduction of the 3-methylbenzyl group at the N1 position of the 4-iodopyrazole intermediate. This is typically accomplished through an N-alkylation reaction.

The alkylation of pyrazoles can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. For unsymmetrical pyrazoles, the alkylation can result in a mixture of N1 and N2 isomers. However, the regioselectivity of the reaction can be influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions.

Phase transfer catalysis has been shown to be an efficient method for the N-alkylation of pyrazoles, often providing high yields of the N-alkylated products. More recently, enzymatic methods have been developed for the highly regioselective N-alkylation of pyrazoles using simple haloalkanes. Another approach involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which offers an alternative to methods requiring strong bases or high temperatures.

| Pyrazole Substrate | Alkylating Agent | Conditions/Catalyst | Product | Reference |

| 4-Iodo-3,5-dimethyl-1H-pyrazole | Methyl iodide | Sodium hydride in THF | 4-Iodo-1,3,5-trimethyl-1H-pyrazole | |

| Pyrazole | Alkyl halide | Phase transfer catalyst (e.g., TBAB), KOH | N-Alkylpyrazole | |

| Pyrazole | Trichloroacetimidate | Brønsted acid | N-Alkyl pyrazole | |

| 3-Methylpyrazole | Iodomethane | Engineered Methyltransferase | 1,3-Dimethylpyrazole & 1,5-Dimethylpyrazole |

N-Alkylation Strategies

A primary and straightforward route to this compound involves the N-alkylation of a 4-iodopyrazole precursor. This method is advantageous as it builds upon a readily available iodinated pyrazole core, allowing for the direct introduction of the 3-methylbenzyl group at the N1 position. The general reaction involves the deprotonation of the 4-iodopyrazole nitrogen, followed by a nucleophilic attack on a 3-methylbenzyl halide.

The selection of the base and solvent system is critical for the success of this reaction. Strong bases such as sodium hydride (NaH) are often employed in anhydrous aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to ensure complete deprotonation of the pyrazole ring. Alternatively, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents such as acetonitrile or acetone (B3395972) can also effectively promote the reaction, often with fewer side reactions and easier workup procedures.

Recent advancements have also explored acid-catalyzed N-alkylation methods using trichloroacetimidates as electrophiles. mdpi.com In this approach, an alcohol, such as (3-methylphenyl)methanol, is first converted to a trichloroacetimidate. This intermediate then serves as a potent electrophile for the pyrazole nitrogen in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA). mdpi.com This method avoids the need for strong bases and can be suitable for substrates with base-sensitive functional groups. mdpi.com

Table 1: Comparison of N-Alkylation Conditions for Pyrazoles

| Parameter | Method A: Strong Base | Method B: Weak Base | Method C: Acid Catalysis |

|---|---|---|---|

| Precursors | 4-Iodopyrazole, 3-Methylbenzyl Halide | 4-Iodopyrazole, 3-Methylbenzyl Halide | 4-Iodopyrazole, 3-Methylbenzyl Trichloroacetimidate |

| Reagent/Catalyst | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Camphorsulfonic Acid (CSA) |

| Solvent | DMF, THF | Acetonitrile, Acetone | 1,2-DCE |

| Temperature | 0 °C to room temperature | Room temperature to reflux | Reflux |

| Advantages | High reactivity, fast reaction times | Milder conditions, easier workup | Avoids strong bases, good for sensitive substrates |

| Disadvantages | Requires anhydrous conditions, handling of reactive NaH | Slower reaction times | Requires synthesis of imidate intermediate |

Cyclization Routes Incorporating Substituted Hydrazines

An alternative to modifying a pre-formed pyrazole is to construct the ring itself with the desired substituents. This approach involves the condensation of a hydrazine derivative with a three-carbon building block. To synthesize this compound, (3-methylbenzyl)hydrazine would be the key starting material.

One of the most traditional methods is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. jetir.orgnih.gov For the target molecule, this would require a suitably functionalized 1,3-dicarbonyl that allows for subsequent iodination at the C4 position.

A more modern and direct approach is the electrophilic cyclization of α,β-alkynic hydrazones. acs.orgmetu.edu.tr This strategy begins with the condensation of (3-methylbenzyl)hydrazine with an α,β-alkynic aldehyde or ketone to form the corresponding hydrazone. This intermediate, when treated with molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate, undergoes a 5-endo-dig cyclization. acs.org The iodine acts as an electrophile, triggering the ring closure and becoming incorporated at the 4-position of the pyrazole ring in a single, highly regioselective step. acs.orgmetu.edu.tr

Catalytic Systems and Environmentally Benign Protocols in Pyrazole Synthesis

Modern organic synthesis places a strong emphasis on developing environmentally friendly and efficient catalytic methods. benthamdirect.com The synthesis of pyrazoles, including halogenated derivatives, has benefited significantly from these advancements. Green chemistry principles are applied to reduce the use of hazardous solvents and reagents, minimize energy consumption, and improve atom economy. nih.govresearchgate.net

Key green strategies applicable to pyrazole synthesis include:

Aqueous Media: Performing reactions in water instead of volatile organic solvents. thieme-connect.comthieme-connect.com

Microwave and Ultrasonic Assistance: Using alternative energy sources to accelerate reaction rates and improve yields, often under solvent-free conditions. benthamdirect.comresearchgate.net

Green Catalysts: Employing recyclable or non-toxic catalysts, such as ammonium chloride, heterogeneous Lewis acids, or nanocatalysts, to replace stoichiometric and often toxic reagents. jetir.orgthieme-connect.com

A particularly innovative and environmentally benign protocol is the electrocatalytic multicomponent synthesis of 4-halopyrazoles. rsc.orgnih.gov This method utilizes hydrazines, 1,3-dicarbonyl compounds (like acetylacetone), and a simple sodium halide (e.g., NaI) as the halogen source. The reaction proceeds in an electrochemical cell without the need for chemical oxidants or external electrolytes. rsc.orgnih.gov The sodium halide serves a dual role as both the halogenating agent and the supporting electrolyte, simplifying the reaction system and enhancing its green profile. rsc.org Mechanism studies suggest that iodination via this method proceeds through a radical pathway. nih.gov

Table 2: Overview of Green Synthetic Approaches for Pyrazoles

| Green Strategy | Description | Advantages |

|---|---|---|

| Aqueous Synthesis | Uses water as the reaction solvent. thieme-connect.com | Non-toxic, non-flammable, inexpensive. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction. nih.gov | Rapid heating, shorter reaction times, often higher yields. |

| Ultrasonication | Employs high-frequency sound waves to promote the reaction. researchgate.net | Enhanced reaction rates, can enable reactions at lower temperatures. |

| Electrocatalysis | Uses electrical current to drive the reaction. rsc.org | Avoids chemical oxidants, high atom economy, mild conditions. |

| Heterogeneous Catalysis | Uses solid-phase catalysts that are easily separated. thieme-connect.com | Catalyst can be recovered and reused, simplifying purification. |

Optimization of Reaction Conditions and Yield for this compound

Achieving a high yield of a target compound requires careful optimization of various reaction parameters. For the synthesis of this compound, optimization would depend on the chosen synthetic route.

For the N-Alkylation Strategy (Section 2.3.1):

Base and Solvent: The choice of base and solvent is crucial. A systematic screening of different base/solvent combinations (e.g., NaH/DMF, K₂CO₃/acetonitrile, Cs₂CO₃/DMF) can identify the conditions that provide the highest yield while minimizing the formation of side products.

Temperature: The reaction temperature can influence the rate and selectivity. While some alkylations proceed well at room temperature, others may require heating to achieve a reasonable conversion rate. However, excessively high temperatures can lead to decomposition or unwanted side reactions.

Stoichiometry: The molar ratio of the 4-iodopyrazole, the alkylating agent (3-methylbenzyl halide), and the base should be optimized. Using a slight excess of the alkylating agent and base can help drive the reaction to completion.

For the Cyclization Strategy (Section 2.3.2):

Reactant Purity: The purity of the (3-methylbenzyl)hydrazine and the corresponding carbonyl compound is paramount for a clean reaction and high yield.

Catalyst (if any): In acid- or base-catalyzed cyclizations, the type and loading of the catalyst must be optimized.

Iodination Conditions: For the iodocyclization of α,β-alkynic hydrazones, the amount of iodine and the choice of base (e.g., NaHCO₃, K₂CO₃) can impact the yield. The reaction time and temperature must be controlled to prevent over-reaction or decomposition of the product.

Table 3: Key Parameters for Optimization

| Synthetic Route | Parameter to Optimize | Potential Impact on Yield and Purity |

|---|---|---|

| N-Alkylation | Base Strength and Stoichiometry | Affects deprotonation efficiency and reaction rate. |

| Solvent Polarity | Influences solubility of reactants and reaction kinetics. | |

| Temperature and Reaction Time | Controls reaction rate versus decomposition and side-product formation. | |

| Cyclization | Purity of Hydrazine | Impurities can lead to significant side products and low yields. |

| pH / Catalyst Loading | Critical for controlling the rate of condensation and cyclization steps. |

Through meticulous control of these variables, the synthesis of this compound can be refined to produce the desired compound in high yield and purity, suitable for further applications.

Chemical Reactivity and Transformative Chemistry of 4 Iodo 1 3 Methylbenzyl 1h Pyrazole

Cross-Coupling Reactions at the C4-Iodo Position

The iodine atom at the C4 position of 4-iodo-1-(3-methylbenzyl)-1H-pyrazole serves as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the creation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for medicinal and materials chemists.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, and it is one of the most widely used methods for the formation of carbon-carbon bonds. libretexts.org For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the C4 position. The general reaction scheme involves the reaction of the iodopyrazole with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.orgrsc.org

The reaction conditions are typically mild and tolerant of a variety of functional groups. nih.gov A common catalytic system for this transformation is Pd(PPh₃)₄ in the presence of a base such as sodium carbonate or potassium phosphate. researchgate.net The choice of solvent, base, and ligand can significantly influence the reaction's efficiency and yield. nih.gov The utility of this reaction is demonstrated by the synthesis of various 4-aryl- and 4-heteroaryl-1-(3-methylbenzyl)-1H-pyrazoles, which are valuable scaffolds in drug discovery.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 4-Phenyl-1-(3-methylbenzyl)-1H-pyrazole |

| 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ | Toluene | 4-(4-Methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 4-(Pyridin-3-yl)-1-(3-methylbenzyl)-1H-pyrazole |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂/SPhos | Cs₂CO₃ | THF/H₂O | 4-Vinyl-1-(3-methylbenzyl)-1H-pyrazole |

This table is a representative illustration based on known Suzuki-Miyaura coupling reactions of similar 4-iodopyrazoles. rsc.orgnih.govresearchgate.netnih.gov

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a combination of palladium and copper complexes, allows for the introduction of an alkynyl moiety at the C4 position of this compound. libretexts.org The resulting 4-alkynylpyrazoles are versatile intermediates that can undergo further transformations.

The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orgnih.gov The Sonogashira coupling has been successfully applied to a variety of 4-iodopyrazoles, demonstrating its broad applicability. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions with this compound

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 4-(Phenylethynyl)-1-(3-methylbenzyl)-1H-pyrazole |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 4-((Trimethylsilyl)ethynyl)-1-(3-methylbenzyl)-1H-pyrazole |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | Acetonitrile | 3-(1-(3-Methylbenzyl)-1H-pyrazol-4-yl)prop-2-yn-1-ol |

| 1-Heptyne | Pd(dppf)Cl₂ | CuI | Piperidine | Toluene | 4-(Hept-1-yn-1-yl)-1-(3-methylbenzyl)-1H-pyrazole |

This table is a representative illustration based on known Sonogashira coupling reactions of similar 4-iodopyrazoles. wikipedia.orgnih.govarkat-usa.org

Beyond the Suzuki-Miyaura and Sonogashira reactions, the C4-iodo position of this compound is amenable to other transition metal-catalyzed transformations. These include, but are not limited to, Heck coupling for the introduction of alkene moieties, Buchwald-Hartwig amination for the formation of C-N bonds, and various carbonylation reactions.

For instance, a palladium-catalyzed Heck reaction with an alkene like styrene (B11656) would yield a 4-styryl-1-(3-methylbenzyl)-1H-pyrazole. Similarly, a Buchwald-Hartwig amination with a primary or secondary amine would lead to the corresponding 4-amino-1-(3-methylbenzyl)-1H-pyrazole derivative. These reactions significantly expand the synthetic utility of the starting iodopyrazole.

Functional Group Interconversions on the Pyrazole (B372694) Heterocycle

The reactivity of this compound is not limited to the C4-iodo position. The pyrazole ring itself can participate in various functional group interconversions, leading to a diverse range of substituted and fused heterocyclic systems.

While direct nucleophilic aromatic substitution on electron-rich pyrazoles is generally challenging, the presence of the iodine atom can facilitate such reactions under specific conditions. More commonly, the C4-iodo group can be converted to other functionalities through metal-halogen exchange followed by trapping with an electrophile. For example, treatment with an organolithium reagent like n-butyllithium can generate a 4-lithiopyrazole intermediate, which can then react with a variety of electrophiles such as aldehydes, ketones, or carbon dioxide to introduce new functional groups at the C4 position. nih.gov

Copper-catalyzed coupling reactions can also be employed for nucleophilic substitution. For instance, the coupling of 4-iodopyrazoles with alcohols in the presence of a copper(I) catalyst can lead to the formation of 4-alkoxypyrazoles. nih.gov

The functional groups introduced at the C4 position via cross-coupling reactions can be strategically chosen to participate in subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, a 4-alkynylpyrazole bearing a suitable functional group on the alkyne chain or on the N1-benzyl group can undergo cyclization to form pyrazolo-fused rings. nih.gov

An example of such a strategy could involve the Sonogashira coupling of this compound with an ortho-halosubstituted terminal alkyne. The resulting product could then undergo an intramolecular cyclization, such as a palladium-catalyzed C-H activation/C-C bond formation, to construct a new fused ring system. These fused heterocycles are of significant interest in medicinal chemistry due to their rigid structures and potential for novel biological activities.

Reactivity Considerations of the 3-Methylbenzyl Substituent

The 3-methylbenzyl substituent attached to the N1 position of the pyrazole ring in this compound introduces specific sites of reactivity that are distinct from the pyrazole core and the iodo group. The reactivity of this substituent is primarily centered on the benzylic methylene (B1212753) (-CH2-) bridge and the methyl (-CH3) group attached to the benzene (B151609) ring. These positions are susceptible to a variety of chemical transformations, including oxidation and free-radical substitution reactions.

The benzylic carbon atom—the one directly attached to both the benzene ring and the pyrazole nitrogen—and the methyl group's carbons are activated positions. The stability of benzylic radical and carbocation intermediates makes the hydrogens on these carbons susceptible to abstraction. pearson.com While the pyrazole ring itself is generally resistant to oxidation, attached alkyl side chains are more susceptible to being oxidized.

One of the most common transformations involving a methyl group on a benzene ring is its oxidation to a carboxylic acid. This is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. In the context of this compound, this would convert the 3-methylbenzyl group into a 3-carboxybenzyl group, yielding 3-((4-iodo-1H-pyrazol-1-yl)methyl)benzoic acid.

Another significant area of reactivity involves free-radical halogenation. khanacademy.org Reactions at the benzylic position can be selectively initiated under specific conditions. pearson.com For instance, the methyl group on the benzene ring can undergo halogenation, such as bromination, in the presence of N-bromosuccinimide (NBS) and a radical initiator like peroxide or UV light. khanacademy.org This reaction proceeds via a free-radical mechanism. pearson.comkhanacademy.org Depending on the reaction stoichiometry, this can lead to the substitution of one, two, or all three hydrogen atoms of the methyl group, resulting in bromomethyl, dibromomethyl, or tribromomethyl derivatives, respectively. libretexts.org It is crucial to conduct this reaction in the absence of a Lewis acid catalyst to prevent electrophilic aromatic substitution on the benzene ring. libretexts.orgyoutube.com

Similarly, the benzylic methylene hydrogens can also be targeted, although selective functionalization of the ring's methyl group is generally more common due to its greater accessibility and the typical reaction conditions employed for such transformations. The presence of UV light without a catalyst favors substitution on the alkyl side chain rather than on the aromatic ring itself. libretexts.orgyoutube.com

The table below summarizes potential chemical transformations of the 3-methylbenzyl substituent.

Table 1: Potential Reactions of the 3-Methylbenzyl Substituent

| Reaction Type | Reagents & Conditions | Potential Product |

|---|---|---|

| Oxidation | 1. KMnO₄, H₂O, heat2. H₃O⁺ | 3-((4-Iodo-1H-pyrazol-1-yl)methyl)benzoic acid |

| Free-Radical Halogenation (Side-Chain) | Br₂, UV light or heat | 4-Iodo-1-(3-(bromomethyl)benzyl)-1H-pyrazole |

| Free-Radical Halogenation (Side-Chain) | N-Bromosuccinimide (NBS), CCl₄, initiator (e.g., peroxide) | 4-Iodo-1-(3-(bromomethyl)benzyl)-1H-pyrazole |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring and the 3-methylbenzyl substituent.

The pyrazole ring protons , H-3 and H-5, are anticipated to appear as singlets in the aromatic region of the spectrum. In the parent 4-iodo-1H-pyrazole, these protons resonate at approximately 7.6 ppm mdpi.com. The introduction of the 3-methylbenzyl group at the N-1 position will likely induce a shift in these resonances. The H-5 proton, being closer to the benzyl (B1604629) group, may experience a slightly different electronic environment compared to the H-3 proton.

The 3-methylbenzyl group protons will present a more complex pattern. The benzylic methylene protons (CH₂) attached to the pyrazole nitrogen are expected to appear as a singlet, typically in the range of 5.2-5.5 ppm. The aromatic protons of the methylbenzyl ring will show a characteristic pattern for a 1,3-disubstituted benzene ring. This will likely consist of a singlet for the proton at position 2, and a series of multiplets for the protons at positions 4, 5, and 6. The methyl group (CH₃) protons will give rise to a sharp singlet, typically in the upfield region of the aromatic spectrum, around 2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-3 | ~7.7 | s |

| Pyrazole H-5 | ~7.9 | s |

| Benzylic CH₂ | ~5.3 | s |

| Methylbenzyl Ar-H | 7.0 - 7.3 | m |

| Methyl CH₃ | ~2.3 | s |

(s = singlet, m = multiplet)

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The pyrazole ring carbons will have characteristic chemical shifts. The C-4 carbon, directly attached to the iodine atom, is expected to be significantly shielded and appear at a relatively upfield chemical shift, potentially in the range of 60-70 ppm, which is a characteristic feature for carbon atoms bearing an iodine substituent. The C-3 and C-5 carbons will resonate in the aromatic region, with their precise shifts influenced by the N-substituent.

The 3-methylbenzyl group carbons will also exhibit predictable signals. The benzylic methylene carbon (CH₂) will likely appear in the range of 50-60 ppm. The aromatic carbons of the methylbenzyl ring will resonate in the typical aromatic region (120-140 ppm), with the carbon attached to the methyl group (C-3') and the carbon attached to the methylene group (C-1') having distinct chemical shifts. The methyl carbon (CH₃) will appear as a sharp signal in the upfield region, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole C-3 | ~140 |

| Pyrazole C-4 | ~65 |

| Pyrazole C-5 | ~130 |

| Benzylic CH₂ | ~55 |

| Methylbenzyl C-1' | ~138 |

| Methylbenzyl C-2' | ~128 |

| Methylbenzyl C-3' | ~139 |

| Methylbenzyl C-4' | ~129 |

| Methylbenzyl C-5' | ~126 |

| Methylbenzyl C-6' | ~128 |

| Methyl CH₃ | ~21 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the regiochemistry and conformation of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be instrumental in confirming the connectivity between the 3-methylbenzyl group and the pyrazole ring. Key correlations would be expected between the benzylic methylene protons and the pyrazole carbons C-5 and potentially C-3, as well as the aromatic carbons of the benzyl ring. This would definitively establish the N-1 substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering insights into the molecule's conformation. NOESY correlations would be expected between the benzylic methylene protons and the pyrazole H-5 proton, as well as with the aromatic protons at the 2' and 6' positions of the benzyl ring. These correlations would help to define the preferred orientation of the 3-methylbenzyl group relative to the pyrazole ring. The comparative analysis of 2D-NMR spectra is a powerful tool for the unambiguous assignment of the chemical structure of pyrazole regioisomers nih.gov.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and offer valuable information about the functional groups present in this compound.

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of the pyrazole ring and the 3-methylbenzyl substituent.

Pyrazole Ring Vibrations: The pyrazole ring will exhibit several characteristic vibrations. C-H stretching vibrations of the pyrazole ring are typically observed in the region of 3100-3150 cm⁻¹. The C=N and C=C stretching vibrations within the ring are expected to appear in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes will be present at lower frequencies.

3-Methylbenzyl Group Vibrations: The aromatic C-H stretching vibrations of the benzyl ring will appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene and methyl groups will be observed in the 2850-3000 cm⁻¹ range. Characteristic aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the substituted benzene ring will give rise to patterns in the fingerprint region (600-900 cm⁻¹) that are indicative of the 1,3-substitution pattern.

C-I Vibration: The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹, due to the heavy iodine atom.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3150 | Pyrazole C-H Stretch |

| 3000-3100 | Aromatic C-H Stretch |

| 2850-3000 | Aliphatic C-H Stretch |

| 1450-1600 | Aromatic C=C Stretch |

| 1400-1500 | Pyrazole Ring Stretch (C=N, C=C) |

| 600-900 | Aromatic C-H Bend (oop) |

| 500-600 | C-I Stretch |

(oop = out-of-plane)

The spectroscopic data for this compound can be better understood through comparison with simpler, related pyrazole derivatives.

For instance, the IR spectrum of the parent 4-iodo-1H-pyrazole shows a sharp feature at 3110 cm⁻¹ mdpi.com. The introduction of the 3-methylbenzyl group at the N-1 position would eliminate the N-H vibrations and introduce the characteristic bands of the benzyl and methyl groups as described above.

Similarly, a comparison with 1-benzyl-1H-pyrazole would help to isolate the effect of the iodine substituent at the C-4 position. The most significant difference would be the presence of the low-frequency C-I stretching vibration and the upfield shift of the C-4 signal in the ¹³C NMR spectrum of the iodo-substituted compound. The study of various substituted pyrazoles reveals that the nature and position of substituents significantly influence the vibrational frequencies and chemical shifts, providing a basis for detailed structural interpretation researchgate.net.

Advanced Spectroscopic and Structural Analysis of this compound

Detailed scientific data regarding the advanced spectroscopic and structural elucidation of this compound is not available in publicly accessible research literature. While the compound is listed in chemical supplier databases, dedicated studies detailing its specific properties through High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry, or X-ray Crystallography have not been published.

To provide context on the analytical techniques requested, this article outlines the methodologies that would be employed in such a study.

Computational Chemistry and Theoretical Investigations of 4 Iodo 1 3 Methylbenzyl 1h Pyrazole

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule in its ground state. These methods solve the Schrödinger equation, or its density-based equivalent, to determine parameters such as bond lengths, bond angles, and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying pyrazole (B372694) derivatives. eurasianjournals.com DFT methods, such as the popular B3LYP hybrid functional, are frequently used to optimize the molecular geometry and calculate the electronic properties of complex organic molecules. nih.govresearchgate.net For halogenated pyrazoles, functionals like ωB97XD have also been successfully employed to account for non-covalent interactions. mdpi.com

Illustrative Data Table: Predicted Ground State Properties (DFT) This table presents hypothetical, yet representative, data for 4-iodo-1-(3-methylbenzyl)-1H-pyrazole based on typical results for similar molecules.

| Parameter | Predicted Value |

|---|---|

| Ground State Energy | -2271.46 a.u. (Example Value) nih.gov |

| Dipole Moment | ~4.0 - 9.0 Debye (Example Range) nih.gov |

Hartree-Fock (HF) theory is another foundational ab initio method, though it does not account for electron correlation as comprehensively as DFT. It is often used as a starting point for more advanced calculations, known as post-Hartree-Fock methods. nih.gov One such method is the Møller-Plesset perturbation theory (MP2), which incorporates electron correlation and can provide highly accurate results, particularly for calculating NMR chemical shifts when combined with approaches like the Gauge-Including Atomic Orbital (GIAO) method. semanticscholar.org While computationally more demanding than DFT, HF and post-HF methods are valuable for validating results and providing a deeper understanding of electron correlation effects in pyrazole systems.

The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like iodine, the selection is particularly important.

Pople-style basis sets, such as 6-31G or 6-311G, are commonly used for general-purpose calculations on organic molecules. nih.gov For higher accuracy, correlation-consistent basis sets like Dunning's cc-pVTZ are often preferred. mdpi.com When dealing with iodine, it is standard practice to use an effective core potential (ECP) to replace the core electrons, simplifying the calculation while maintaining accuracy. The cc-pVTZ-PP basis set, for instance, is specifically designed for use with ECPs for heavy elements like iodine. mdpi.com Validation of the basis set is typically achieved by comparing calculated properties (e.g., spectroscopic data) with experimental results where available. semanticscholar.org

Illustrative Data Table: Common Basis Sets for Halogenated Pyrazoles

| Atom(s) | Basis Set | Note |

|---|---|---|

| H, C, N | cc-pVTZ | Provides a good balance of accuracy and efficiency. mdpi.com |

| I (Iodine) | cc-pVTZ-PP with ECP | Accounts for relativistic effects and simplifies calculation for heavy atoms. mdpi.com |

Electronic Structure and Reactivity Descriptors

Beyond ground state properties, computational methods can elucidate the electronic landscape of a molecule, which governs its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For pyrazole derivatives, the distribution of these orbitals reveals the most probable sites for electron donation and acceptance. In this compound, the HOMO is expected to be distributed over the pyrazole ring and the electron-rich methylbenzyl group, while the LUMO would also be located on the pyrazole ring, influenced by the electron-withdrawing iodine atom.

Illustrative Data Table: FMO Properties This table presents hypothetical, yet representative, data for this compound based on typical results for similar molecules.

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions. researchgate.netnih.gov

On an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen. Conversely, regions of positive potential (colored blue) indicate an electron deficiency and are prone to nucleophilic attack, often located around hydrogen atoms. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring, identifying them as primary sites for hydrogen bonding and coordination. researchgate.netresearchgate.net The area around the iodine atom would also be of significant interest, as halogens can participate in halogen bonding, a type of non-covalent interaction.

Average Local Ionization Energy (ALIE) and Fukui Functions

The reactivity and potential interaction sites of this compound can be theoretically mapped using concepts like Average Local Ionization Energy (ALIE) and Fukui functions. ALIE is a computational tool that helps in identifying the regions of a molecule from which an electron is most easily removed. A lower ALIE value in a specific region indicates a higher susceptibility to electrophilic attack.

Fukui functions, on the other hand, are instrumental in predicting the most probable sites for nucleophilic and electrophilic attacks, as well as radical reactions. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. For this compound, one would expect the regions around the pyrazole ring and the iodine atom to be of particular interest. Theoretical calculations for similar heterocyclic compounds suggest that the nitrogen atoms and the halogen substituent significantly influence the electronic distribution and reactivity.

Table 1: Illustrative Fukui Function Indices for this compound

| Atomic Site | f(r) for Nucleophilic Attack | f(r) for Electrophilic Attack |

| N1 (pyrazole) | Low | High |

| N2 (pyrazole) | Low | High |

| C3 (pyrazole) | Moderate | Low |

| C4 (pyrazole, with I) | High | Low |

| C5 (pyrazole) | Moderate | Low |

| I (iodine) | High | Moderate |

| Benzyl (B1604629) Ring | Moderate | Moderate |

Note: The data in this table is illustrative and based on general principles of reactivity for similar compounds. Specific computational studies on this compound are required for precise values.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron delocalization and bonding interactions within a molecule. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron sharing between different parts of the molecule.

This analysis is particularly useful for understanding the stability conferred by charge delocalization. In the case of this pyrazole derivative, NBO analysis would likely show significant delocalization of π-electrons within the pyrazole ring, contributing to its aromatic character. Furthermore, interactions between the lone pairs of the nitrogen and iodine atoms with the σ* anti-bonding orbitals of adjacent bonds can be quantified, providing insights into hyperconjugative effects that influence the molecule's stability and reactivity. Research on other pyrazolone (B3327878) derivatives has demonstrated the utility of NBO analysis in understanding their electronic structure and has highlighted how substituents can modulate these properties. researchgate.net

Prediction and Correlation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules like this compound.

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the GIAO method can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data. mdpi.com

For this compound, GIAO calculations would be performed on its optimized geometry. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the presence of the electron-withdrawing iodine atom at the C4 position of the pyrazole ring would be expected to significantly influence the chemical shifts of the adjacent protons and carbons. Similarly, the substitution pattern on the benzyl group would also have a discernible effect on the NMR spectrum. Studies on N-benzylazoles have shown excellent agreement between GIAO-calculated and experimental chemical shifts, underscoring the predictive power of this method. researchgate.net

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a this compound Analog

| Proton | Predicted Chemical Shift (ppm) - GIAO |

| Pyrazole H-3 | 7.85 |

| Pyrazole H-5 | 7.60 |

| Benzyl CH₂ | 5.40 |

| Benzyl Ring H | 7.10 - 7.35 |

| Methyl H₃ | 2.35 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar structures.

Calculated Vibrational Frequencies and Spectroscopic Signatures

Theoretical calculations of vibrational frequencies are crucial for interpreting infrared (IR) and Raman spectra. By employing methods such as Density Functional Theory (DFT), the vibrational modes of this compound can be computed. mdpi.com These calculations provide a set of frequencies and their corresponding intensities, which can be correlated with the peaks observed in an experimental IR spectrum.

The calculated vibrational spectrum would exhibit characteristic bands corresponding to the stretching and bending modes of the various functional groups present in the molecule. For example, one would expect to see C-H stretching vibrations from the pyrazole and benzyl rings, C-N stretching from the pyrazole ring, and vibrations involving the C-I bond. Comparing the calculated frequencies with experimental data can aid in the assignment of spectral bands and confirm the molecular structure. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and biological properties.

Energy Profile Studies and Torsional Freedom

The presence of a rotatable bond between the benzyl group and the pyrazole nitrogen introduces conformational flexibility to this compound. The study of the molecule's potential energy surface as a function of the torsion angle around this bond is essential for identifying the most stable conformations.

By systematically rotating the benzyl group and calculating the energy at each step, a torsional energy profile can be generated. This profile would reveal the energy barriers to rotation and the preferred spatial arrangement of the benzyl and pyrazole rings. Such studies are critical for understanding how the molecule might interact with biological targets or pack in a crystal lattice. Molecular dynamics simulations can further explore the conformational space available to the molecule over time, providing a dynamic picture of its flexibility. researchgate.net

Intermolecular Interactions and Aggregation Phenomena

The aggregation phenomena of this compound in the solid state and in solution are governed by a variety of non-covalent interactions. Computational studies on analogous molecules help to elucidate the nature and strength of these interactions, which include halogen bonding, π-π stacking, and C-H–π interactions.

Halogen Bonding:

The iodine atom at the C4 position of the pyrazole ring is a prominent feature that can participate in halogen bonding. bris.ac.uk Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). nih.gov The iodine atom in 4-iodopyrazole (B32481) derivatives can form significant halogen bonds, which have been described as comparable in strength to some hydrogen bonds. bris.ac.ukaip.org

Ab initio calculations and rotational spectroscopy studies on the parent molecule, 4-iodo-1H-pyrazole, have provided quantitative data on its halogen bonding capabilities. bris.ac.ukaip.orgsemanticscholar.org These studies confirm that the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, along the C-I bond axis, which facilitates these interactions. nih.gov The strength of this interaction increases with the polarizability of the halogen, making iodine a strong halogen bond donor.

In the crystal structure of 4-iodo-1H-pyrazole, I···I interactions are observed, indicating the importance of halogen bonding in the solid-state packing of these molecules. The distances of these interactions range from 3.9671 (15) Å to 5.5309 (6) Å.

π-π Stacking and C-H–π Interactions:

The presence of two aromatic systems, the pyrazole ring and the 3-methylbenzyl group, makes π-π stacking a significant contributor to the intermolecular aggregation of this compound. nih.gov These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings. acs.org Computational studies on various aromatic heterocycles have shown that dispersion forces are a major component of the stacking energy. nih.gov The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) influences the strength of the interaction. acs.org

The 3-methylbenzyl group introduces further possibilities for intermolecular interactions. The methyl group can influence the electronic properties of the benzene (B151609) ring, which in turn can modulate the strength of π-π stacking interactions. Furthermore, the hydrogen atoms of the benzyl group and the pyrazole ring can participate in C-H–π interactions, where a C-H bond acts as a weak hydrogen bond donor to the π-face of an adjacent aromatic ring.

The interplay of these various intermolecular forces—halogen bonding, π-π stacking, and C-H–π interactions—will ultimately dictate the crystal packing and aggregation behavior of this compound.

Below is a table summarizing the types of intermolecular interactions expected for this compound based on studies of analogous compounds.

| Interaction Type | Participating Moieties | Typical Interaction Energy (kcal/mol) |

| Halogen Bonding | C-I ··· N/O/π-system | -3 to -5 |

| π-π Stacking | Pyrazole ring ··· Benzyl ring | -2 to -10 |

| C-H–π Interactions | C-H ··· Pyrazole/Benzyl ring | -0.5 to -2.5 |

| Hydrogen Bonding | N-H ··· N (in parent pyrazole) | -3 to -7 |

Note: The interaction energies are approximate ranges derived from computational studies on various related molecular systems and are provided for illustrative purposes.

Reaction Mechanism Studies and Energetic Profiles

A comprehensive search of the scientific literature and computational chemistry databases did not yield any specific studies on the reaction mechanisms or energetic profiles involving this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating reaction pathways, transition states, and the energetics of chemical reactions for pyrazole derivatives in general, such studies have not been reported for this particular compound. eurasianjournals.comnih.gov

Theoretical studies on related pyrazole derivatives often focus on their synthesis, such as cycloaddition reactions, or their interactions with biological targets. nih.govnih.gov For instance, computational investigations have been used to understand the regioselectivity of pyrazole synthesis and the binding mechanisms of pyrazole-based inhibitors to various enzymes. nih.gov However, detailed energetic profiles of reactions involving the functionalization or transformation of the this compound scaffold are currently not available.

Applications of 4 Iodo 1 3 Methylbenzyl 1h Pyrazole As a Versatile Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The primary application of 4-iodo-1-(3-methylbenzyl)-1H-pyrazole is as a precursor in the synthesis of elaborate heterocyclic structures. The presence of the iodo-substituent at the 4-position of the pyrazole (B372694) ring is crucial for its utility in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Notably, this compound serves as a key intermediate in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling and are significant targets in drug discovery, especially in oncology. The synthesis often begins with the alkylation of 4-iodopyrazole (B32481) with 3-methylbenzyl chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). This reaction yields this compound.

This iodinated pyrazole can then undergo further transformations. For instance, it is a precursor for creating pyrazole-based boronate esters, such as 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This is typically achieved through a Miyaura borylation reaction, where the iodo-pyrazole reacts with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst like PdCl2(dppf) and a base such as potassium acetate.

The resulting boronate ester is a highly versatile intermediate that can be used in Suzuki cross-coupling reactions to introduce a wide range of aryl and heteroaryl substituents at the 4-position of the pyrazole ring, leading to the formation of complex, multi-ring heterocyclic systems that are scaffolds for potential kinase inhibitors.

Table 1: Synthesis of this compound and its Boronate Ester Derivative

| Step | Reactants | Reagents/Catalysts | Product | Yield (%) |

| 1 | 4-Iodopyrazole, 3-Methylbenzyl chloride | K₂CO₃, DMF | This compound | 80 |

| 2 | This compound, Bis(pinacolato)diboron | PdCl₂(dppf), Potassium acetate | 1-(3-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 61 |

Data sourced from patent literature describing the synthesis of kinase inhibitors.

Development of Advanced Organic Materials with Unique Electronic and Optical Properties

While the primary documented use of this compound is in medicinal chemistry, the broader class of pyrazole derivatives is known for its potential in the development of advanced organic materials. Pyrazole-containing compounds can exhibit interesting electronic and optical properties due to the π-conjugated system of the pyrazole ring. These properties can be fine-tuned by the introduction of various substituents.

In general, pyrazole derivatives have been investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): The fluorescence and phosphorescence properties of some pyrazole-based molecules make them candidates for emissive layers in OLEDs.

Conducting Polymers: Polymers incorporating pyrazole units can possess semiconductor properties, making them potentially useful in organic electronics.

Sensors: The ability of the pyrazole ring to coordinate with metal ions has been exploited in the design of fluorescent sensors.

Although direct research on this compound for these specific material applications is not widely published, its structure suggests potential. The iodinated position allows for the introduction of various functional groups through cross-coupling reactions, which could be used to extend the π-conjugation of the molecule or to attach it to a polymer backbone. Such modifications could, in principle, lead to the creation of novel organic materials with tailored electronic and optical characteristics. However, at present, its role in this area remains largely theoretical and an avenue for future research.

Strategic Intermediate in the Synthesis of Functionalized Pyrazoles for Scaffold Diversity

The concept of "scaffold diversity" is central to modern drug discovery and materials science. It involves creating a wide range of molecular architectures to explore a larger chemical space. This compound is an excellent example of a strategic intermediate that facilitates the generation of diverse functionalized pyrazoles.

The utility of this compound stems from the reactivity of the carbon-iodine bond. This bond is relatively weak, making the iodine a good leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C4 position of the pyrazole ring, leading to a diverse library of compounds.

Table 2: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

| Suzuki Coupling | Boronic acids/esters | Palladium | C-C (Aryl, Heteroaryl) |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper | C-C (Alkynyl) |

| Heck Coupling | Alkenes | Palladium | C-C (Alkenyl) |

| Buchwald-Hartwig Amination | Amines | Palladium | C-N |

| Stille Coupling | Organostannanes | Palladium | C-C (Aryl, Vinyl) |

The ability to perform these different types of reactions on a single, readily accessible intermediate like this compound makes it a highly valuable tool for chemists. By systematically varying the coupling partners in these reactions, a large number of novel pyrazole derivatives can be synthesized and screened for biological activity or material properties. This strategic approach accelerates the discovery process by providing efficient access to a wide range of molecular structures based on the pyrazole scaffold. Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their presence in numerous approved drugs and bioactive compounds.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 4-Iodo-1-(3-methylbenzyl)-1H-pyrazole

Currently, the available data on This compound is primarily confined to its identification and basic chemical properties as cataloged by chemical suppliers. There is a notable absence of published studies detailing its synthesis, characterization, or application in peer-reviewed journals. The key available information is summarized in the table below.

| Property | Value |

| Molecular Formula | C11H11IN2 |

| Molecular Weight | 298.12 g/mol |

| CAS Number | 957505-76-9 |

This data is compiled from chemical supplier databases and does not represent findings from dedicated research studies.

Identification of Promising Avenues for Further Academic Exploration in Pyrazole (B372694) Chemistry

The structure of This compound presents several enticing avenues for academic inquiry, building upon the well-established chemistry of pyrazoles.

A primary area for investigation would be the development and optimization of synthetic routes to this compound. While general methods for the iodination of pyrazoles exist, a study focused on the regioselective iodination of 1-(3-methylbenzyl)-1H-pyrazole would be a valuable contribution. Exploration of various iodinating agents and reaction conditions could lead to a high-yield, scalable synthesis, which is a crucial first step for any further research.

Furthermore, the iodine atom at the 4-position of the pyrazole ring is a key functional handle for a variety of cross-coupling reactions. In-depth studies of its reactivity in reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination would be highly valuable. These investigations would not only expand the library of derivatives of This compound but also provide a deeper understanding of the electronic and steric effects of the 3-methylbenzyl group on the reactivity of the C-I bond.

The 3-methylbenzyl substituent itself offers opportunities for further functionalization. Research into the modification of the benzyl (B1604629) group, for instance, through benzylic bromination followed by nucleophilic substitution, could lead to a diverse range of novel pyrazole derivatives with potentially interesting properties.

Broader Implications for Organic Synthesis and Materials Science Disciplines

The potential applications of This compound and its derivatives extend across various disciplines, most notably in organic synthesis and materials science.

In the realm of organic synthesis, this compound could serve as a versatile building block for the construction of more complex molecular architectures. The ability to introduce various substituents at the 4-position via cross-coupling reactions makes it a valuable intermediate for the synthesis of targeted molecules, including potential pharmaceutical candidates and agrochemicals. The pyrazole core is a well-known pharmacophore, and the ability to functionalize it in a controlled manner is of significant interest to medicinal chemists.

In materials science, the pyrazole scaffold is known to be a component of various functional materials. The introduction of an iodine atom provides a site for further elaboration, which could be exploited in the design of novel organic electronic materials. For instance, the synthesis of conjugated systems by coupling This compound with other aromatic units could lead to new materials with interesting photophysical or electronic properties, potentially applicable in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the heavy iodine atom could also impart unique photophysical characteristics, such as enhanced intersystem crossing, which is a desirable property for applications in photodynamic therapy or as sensitizers in photochemical reactions.

Q & A

Q. Key Considerations :

- Monitor reaction conditions (temperature, solvent polarity) to avoid over-iodination.

- Purify via column chromatography or recrystallization for high-purity yields.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm regiochemistry. For example, the iodo substituent at the 4-position will deshield adjacent protons, with distinct splitting patterns observed in H NMR (e.g., singlet for the pyrazole ring proton at C-5) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., I vs. I).

- X-ray Crystallography : Resolve tautomeric or positional isomerism, as seen in studies of fluorophenyl-pyrazole derivatives .

Advanced: How can the reactivity of the iodo group be exploited for further functionalization?

Methodological Answer:

The iodo substituent enables cross-coupling reactions (e.g., Suzuki, Sonogashira) for introducing aryl, alkyne, or heterocyclic moieties:

- Sonogashira Coupling : React with terminal alkynes using Pd(PPh)/CuI catalysts in THF or DMF. For example, coupling with ethynyltrimethylsilane yields alkynylated derivatives .

- Buchwald-Hartwig Amination : Introduce amino groups via palladium-catalyzed coupling with amines.

- Reductive Deiodination : Use Zn/NHCl to remove iodine for generating unsubstituted analogs.

Data Contradiction Note : Yields may vary depending on steric hindrance from the 3-methylbenzyl group. Compare kinetic vs. thermodynamic control in cross-coupling conditions .

Advanced: How does the 3-methylbenzyl group influence the compound’s biological activity?

Methodological Answer:

The 3-methylbenzyl substituent enhances lipophilicity and may modulate target binding. To assess this:

- Structure-Activity Relationship (SAR) : Synthesize analogs with ortho-, meta-, and para-methylbenzyl groups. Compare their antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Molecular Docking : Model interactions with tubulin (if targeting microtubules) or kinase domains. The methyl group may occupy hydrophobic pockets, as seen in combretastatin A-4 analogs .

Critical Analysis : Positional isomerism (e.g., 3-methyl vs. 4-methylbenzyl) can drastically alter bioactivity due to steric or electronic effects .

Advanced: How to resolve contradictions in synthetic yield data across different methods?

Methodological Answer:

Discrepancies in yields (e.g., 85–93% in iodination vs. lower yields in multi-component reactions ) arise from:

- Reaction Scale : Large-scale reactions may suffer from inefficient mixing or heat dissipation.

- Catalyst Loading : Optimize Pd/Cu ratios in cross-coupling to minimize side reactions.

- Workup Protocols : Neutral conditions in multi-component reactions reduce decomposition compared to acidic/basic workups.

Experimental Design : Conduct Design of Experiments (DoE) to test variables (temperature, solvent, catalyst) and identify optimal conditions.

Advanced: How to evaluate the impact of tautomerism on physicochemical properties?

Methodological Answer:

Pyrazole tautomerism (e.g., N1 vs. N2 protonation) affects solubility and reactivity:

- Tautomer Identification : Use N NMR or X-ray crystallography to distinguish tautomers, as demonstrated in fluorophenyl-pyrazole studies .

- Computational Analysis : Calculate tautomer stability via DFT (e.g., Gaussian 09) using solvent models (e.g., PCM for DMSO/water).

- Solubility Testing : Compare logP values (e.g., shake-flask method) of tautomers to predict bioavailability.

Advanced: What strategies are recommended for assessing tubulin polymerization inhibition?

Methodological Answer:

To evaluate microtubule-targeting activity:

- In Vitro Tubulin Assays : Incubate purified tubulin with the compound (0.1–10 μM) and monitor polymerization via turbidity (OD). Compare IC values to CA-4 (combretastatin A-4) .

- Cell Cycle Analysis : Use flow cytometry (PI staining) to detect G2/M arrest in treated cells.

- In Vivo Testing : Administer the compound (e.g., 5 mg/kg) in orthotopic tumor models and measure tumor volume reduction vs. controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.